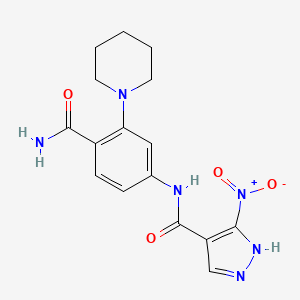
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide, also known as CNP-PPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide works by binding to the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to their substrates. This results in the inhibition of downstream signaling pathways, ultimately leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its high potency and specificity for protein kinases, making it a valuable tool for studying these enzymes. However, one limitation of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies, as protein kinases play a critical role in the development and progression of many types of cancer. Additionally, N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could be used to study the role of protein kinases in other biological processes, such as neuronal development and immune system function. Finally, the development of new analogs of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could lead to the discovery of even more potent and specific inhibitors of protein kinases.
Méthodes De Synthèse
The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide involves the reaction of 4-carbamoyl-3-piperidin-1-ylphenylamine with 5-nitro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is a potent inhibitor of several protein kinases, including Aurora A, Aurora B, and FLT3, making it a valuable tool for studying the function of these enzymes.
Propriétés
IUPAC Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-14(23)11-5-4-10(8-13(11)21-6-2-1-3-7-21)19-16(24)12-9-18-20-15(12)22(25)26/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAGRSUDVWHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(NN=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)


![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)

![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)
![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)